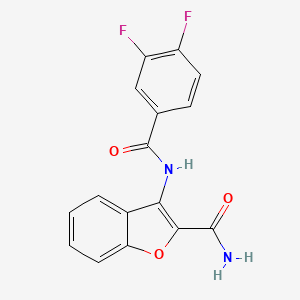

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

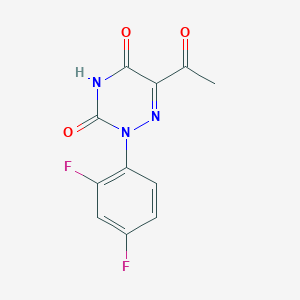

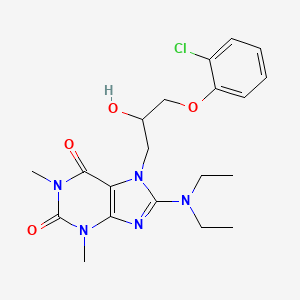

“3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide” is a synthetic organic compound. It is a derivative of benzofuran, a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran is the main component of many biologically active natural and synthetic heterocycles .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves directed C–H arylation and transamidation chemistry . For example, a benzofuran-β-alaninamide based chemosensor was synthesized for selective detection of Fe3+ ions .Molecular Structure Analysis

The molecular structure of “3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide” consists of a benzofuran scaffold with a carboxamide group attached. The benzofuran moiety is a key component of many biologically active natural and synthetic heterocycles .Chemical Reactions Analysis

Benzofuran derivatives have been studied for their reactivity with various ions. For instance, a benzofuran-β-alaninamide based chemosensor was found to exhibit an excellent “turn-on” fluorescence enhancement upon binding with Fe3+ ions .Applications De Recherche Scientifique

Synthesis and Biological Activity

A study by Xia and Lee (2014) presented a novel and efficient In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition methodology for the regioselective synthesis of novel and diverse naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides. This methodology has a broad substrate scope and is expected to be applicable to the synthesis of biologically-active complex molecules bearing naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxbenzamides, highlighting its utility in creating new compounds with potential therapeutic applications (L. Xia & Y. R. Lee, 2014).

Anticancer Potential

Phutdhawong et al. (2021) designed and synthesized a series of novel coumarin-3-carboxamide derivatives to evaluate their biological activities. These compounds showed significant potential to inhibit the growth of cancer cells, with specific derivatives exhibiting potent activities against HepG2 and HeLa cancer cell lines. The study indicates that the presence of the benzamide functionality is crucial for anticancer activity, demonstrating the importance of such compounds in the development of new anticancer therapies (Weerachai Phutdhawong et al., 2021).

Application in Organic Synthesis

A novel family of 1,4-tetrahydronaphthodioxane benzamides, including derivatives similar in structure to 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, demonstrated their ability to inhibit bacterial cell division by targeting the protein FtsZ. This finding, by Straniero et al. (2023), underscores the potential of such compounds in the development of antibacterial drugs, particularly against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis (V. Straniero et al., 2023).

Dopamine Receptor Imaging

Research by Murphy et al. (1990) on iodobenzamide analogues, including compounds structurally related to 3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide, explored their potential as CNS D-2 dopamine receptor imaging agents. This work provides a foundation for developing new imaging agents for diagnosing and studying disorders related to dopamine dysfunction (R. Murphy et al., 1990).

Propriétés

IUPAC Name |

3-[(3,4-difluorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2O3/c17-10-6-5-8(7-11(10)18)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGNTZRCWVFIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorobenzamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)

![N-(1-{[4-(trifluoromethoxy)phenyl]sulfonyl}piperidin-3-yl)acetamide](/img/structure/B2887669.png)

![5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2887674.png)

![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2887677.png)